1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine
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Overview
Description
1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine is an organic compound that features a morpholine ring attached to a pyrazole ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine typically involves the reaction of 1H-pyrazol-5-amine with 3-chloropropylmorpholine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced derivatives of the morpholine ring.
Substitution: Alkylated or acylated derivatives of the morpholine ring.
Scientific Research Applications
1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: Shares the morpholine ring but differs in the rest of the structure.
3-(N-morpholino)propanesulfonic acid: Contains a morpholine ring and a propyl chain but has a sulfonic acid group instead of a pyrazole ring
Uniqueness
1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine is unique due to the combination of the morpholine and pyrazole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H18N4O/c11-10-2-3-12-14(10)5-1-4-13-6-8-15-9-7-13/h2-3H,1,4-9,11H2 |
InChI Key |
DISIDUGVWXFOEM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(=CC=N2)N |
Origin of Product |
United States |
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